molecular formula C22H27N5OS B11260853 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11260853
M. Wt: 409.5 g/mol
InChI Key: INEDKGLSLNZDLQ-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the sulfanyl group. The final step involves the acylation of the amine group with 2,5-dimethylphenyl acetic acid.

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting cyclohexyl hydrazine with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving an appropriate precursor such as 1H-pyrrole-1-carboxaldehyde.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.

    Acylation: The final step involves the acylation of the amine group with 2,5-dimethylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrole ring and the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide apart from similar compounds is its combination of a cyclohexyl group, a pyrrole ring, and a triazole ring, which confer unique chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H27N5OS/c1-16-10-11-17(2)19(14-16)23-20(28)15-29-22-25-24-21(18-8-4-3-5-9-18)27(22)26-12-6-7-13-26/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3,(H,23,28)

InChI Key

INEDKGLSLNZDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4

Origin of Product

United States

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